3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine
Description
Significance of Thiadiazole Heterocycles in Contemporary Chemical Research
Thiadiazole and its derivatives are recognized as "privileged scaffolds" in drug design, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. sysrevpharm.org This versatility has led to their incorporation into a wide array of therapeutic agents. The thiadiazole nucleus is a key structural component in various pharmaceuticals, showcasing a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties. ijpcbs.com The presence of the sulfur atom in the thiadiazole ring imparts increased liposolubility, a desirable trait for drug candidates. ijpcbs.com
There are four isomers of thiadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). sysrevpharm.org Much of the research has focused on the 1,3,4- and 1,2,4-isomers due to their significant and diverse pharmacological profiles. researchgate.net
The 1,2,4-thiadiazole (B1232254) ring system is a crucial pharmacophore that has been extensively studied. Derivatives of 1,2,4-thiadiazole are known to exhibit a wide range of biological effects. For instance, they have been investigated for their potential as anticancer agents, with some studies showing promising activity against various cancer cell lines. nih.gov The structural diversity of 1,2,4-thiadiazole derivatives allows for fine-tuning of their biological activity through the introduction of different substituents at various positions on the ring.
The thiadiazole scaffold serves as a versatile building block in the design of new molecules with specific biological functions. Its rigid, aromatic nature provides a stable platform for the attachment of various functional groups, which can interact with biological targets. The ability of the thiadiazole ring to act as a bioisostere for other chemical groups, such as pyrimidine, allows medicinal chemists to modify existing drugs to improve their efficacy and pharmacokinetic properties. nih.govnih.gov The sulfur atom in the ring can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.
Contextualization of 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a molecule of significant interest based on the known properties of its constituent parts.
According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the name "1,2,4-thiadiazole" indicates a five-membered ring containing a sulfur atom at position 1 and two nitrogen atoms at positions 2 and 4. The compound , this compound, is a disubstituted derivative of this parent ring.
The substituents are an ethoxyphenyl group at the 3-position and an amine group at the 5-position. The ethoxyphenyl group consists of a phenyl ring substituted with an ethoxy group (-OCH2CH3) at the para (4) position. The amine group is a primary amine (-NH2).
Interactive Data Table: Structural Details
| Feature | Description |
| Parent Heterocycle | 1,2,4-Thiadiazole |
| Substituent at C3 | 4-Ethoxyphenyl |
| Substituent at C5 | Amine |
| IUPAC Name | This compound |
| Molecular Formula | C10H11N3OS |
The rationale for investigating a molecule like this compound stems from the established biological activities of related compounds. The 1,2,4-thiadiazole core is a known pharmacophore, and the presence of an amino group at the 5-position is a common feature in many biologically active thiadiazole derivatives.
The 4-ethoxyphenyl substituent is also of interest. The related 4-methoxyphenyl (B3050149) group has been incorporated into numerous thiadiazole derivatives that have shown promising anticancer and anti-inflammatory activities. nih.govresearchgate.net The ethoxy group, being slightly more lipophilic than the methoxy (B1213986) group, could potentially alter the pharmacokinetic profile of the molecule, possibly enhancing its absorption and distribution in biological systems.
The synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles has been achieved through various methods, including the oxidative cyclization of N-aryl-N'-amidinothioureas and the reaction of amidines with isothiocyanates followed by intramolecular N-S bond formation. acs.org These synthetic routes offer pathways to generate a library of derivatives for biological screening.
Interactive Data Table: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Weight | 221.28 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)15-13-9/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGKCPCVOCHBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Ethoxyphenyl 1,2,4 Thiadiazol 5 Amine
Established Synthetic Pathways for 1,2,4-Thiadiazole (B1232254) Ring Systems
The construction of the 1,2,4-thiadiazole heterocycle can be achieved through various synthetic strategies. These methods primarily involve the formation of key nitrogen-sulfur (N-S) and carbon-nitrogen (C-N) bonds through cyclization reactions. The choice of starting materials and reagents allows for the synthesis of a diverse range of substituted 1,2,4-thiadiazoles.
Cyclization Reactions Utilizing Nitriles and Sulfur-Containing Reagents
The reaction between nitriles and various sulfur-containing compounds represents a fundamental approach to the 1,2,4-thiadiazole core. These methods leverage the electrophilic nature of the nitrile carbon to facilitate ring closure.
A classic method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves the reaction of amidines with sulfur-based electrophiles like perchloromethyl mercaptan (trichloromethanethiol, CCl₃SCl). In this reaction, the amidine acts as a binucleophile. The mechanism proceeds through the initial formation of an N-thiocyanate derivative from the amidine. This intermediate is highly reactive and undergoes spontaneous intramolecular cyclization to form the stable 5-amino-1,2,4-thiadiazole ring. This general approach, often referred to as the Goerdeler synthesis, is versatile and can be adapted to produce a variety of derivatives, including 3-alkoxy and 3-(alkylsulfanyl) variants when isoureas or isothioureas are used as starting materials.
Oxidative dimerization of thioamides is one of the most common and direct methods for preparing symmetrically substituted 3,5-diaryl- or 3,5-dialkyl-1,2,4-thiadiazoles. This approach involves the oxidation of two thioamide molecules, which then combine to form the heterocyclic ring. A wide array of oxidizing agents can be employed to facilitate this transformation.
Common oxidants include:
Iodine (I₂) : Often used in the presence of a base, iodine promotes the oxidative coupling of N-H and S-H bonds.
Hydrogen Peroxide (H₂O₂)
tert-Butyl Nitrite
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Phenyliodine(III) bis(trifluoroacetate) (PIFA) : This hypervalent iodine reagent mediates efficient oxidative intramolecular S-N bond formation in imidoyl thioureas. organic-chemistry.org
Electrochemical Methods : Anodic oxidation provides a green and efficient alternative, avoiding the need for chemical oxidants.
Enzymatic methods have also been developed, utilizing vanadium-dependent haloperoxidases to perform the oxidative dimerization of thioamides in a chemoenzymatic synthesis. organic-chemistry.org
A facile, transition-metal-free synthesis for 3,5-disubstituted-1,2,4-thiadiazoles has been developed utilizing sodium hydride (NaH) in dimethylformamide (DMF). acs.org This method involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. The resulting thioacylamidine intermediate undergoes an in situ intramolecular dehydrogenative N–S bond formation. acs.org Mechanistic studies suggest that a carbamoyl (B1232498) anion, generated from the deprotonation of DMF by NaH, acts as a radical initiator for the cyclization process. This reaction proceeds under an inert atmosphere at room temperature, offering a powerful method for creating unsymmetrically substituted thiadiazoles. acs.org
| Reagents | Base/Solvent | Key Feature | Ref |
| Amidines and Dithioesters | NaH / DMF | Transition-metal-free, radical mechanism | acs.org |
| Amidines and Aryl Isothiocyanates | NaH / DMF | Forms 3-aryl-5-arylamino derivatives | organic-chemistry.org |
One-Pot Synthetic Strategies for 1,2,4-Thiadiazoles
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot methods for 1,2,4-thiadiazole synthesis have been established.
One notable example is the iodine-mediated one-pot reaction of nitriles and thioamides. This process involves the sequential intermolecular addition of a thioamide to a nitrile, followed by the intramolecular oxidative coupling of the resulting intermediate to form the N-S bond. This strategy allows for the creation of unsymmetrically substituted 1,2,4-thiadiazoles in moderate to good yields.
Another efficient one-pot approach involves the reaction of imidates and thioureas. A base, such as potassium tert-butoxide, facilitates a nucleophilic addition-elimination process to form an N-carbamothioyl amidine intermediate, which is then oxidatively cyclized by molecular iodine to yield 3-aryl-5-amino-1,2,4-thiadiazoles. rsc.org
Synthesis of the 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine Core Structure
The synthesis of the specific target molecule, this compound, can be accomplished through the oxidative cyclization of an appropriate amidinothiourea precursor. This method is a well-established route for preparing 3-aryl-5-amino-1,2,4-thiadiazoles.
A plausible and efficient synthetic route is the reaction of 4-ethoxybenzamidine with an isothiocyanate derivative followed by oxidative cyclization. The key intermediate, 1-(4-ethoxybenzoyl)thiourea, can be prepared from 4-ethoxybenzoyl chloride and potassium thiocyanate (B1210189). Subsequent reaction with an aminating agent and an oxidant yields the final product.
A highly effective method involves the oxidative cyclization of N-carbamoyl-N'-(4-ethoxybenzoyl)guanidine. This precursor is synthesized from 4-ethoxybenzamidine hydrochloride. The cyclization is typically achieved using an oxidizing agent like bromine or iodine in a suitable solvent such as ethanol.
Proposed Synthetic Pathway:
Formation of 4-Ethoxybenzamidine: The synthesis begins with the corresponding nitrile, 4-ethoxybenzonitrile (B1329842). This can be converted to 4-ethoxybenzamidine hydrochloride through the Pinner reaction, which involves treating the nitrile with an alcohol (ethanol) in the presence of hydrogen chloride gas, followed by reaction with ammonia (B1221849).
Formation of the Amidinothiourea Intermediate: The 4-ethoxybenzamidine hydrochloride is then reacted with potassium thiocyanate (KSCN) to form an N-thiocarbamoyl-4-ethoxybenzamidine intermediate.
Oxidative Cyclization: This intermediate undergoes oxidative cyclization to form the 1,2,4-thiadiazole ring. Various oxidizing agents can be used for this step, including hydrogen peroxide, iodine, or bromine. The reaction proceeds via the formation of a disulfide bridge, followed by intramolecular nucleophilic attack and elimination to yield this compound.
Precursor Synthesis: 4-Ethoxyphenyl Amidine Analogs
The primary precursor for the synthesis of the target compound is 4-ethoxyphenyl amidine. Amidines can be synthesized through several established routes, most commonly from the corresponding nitriles. One of the most direct methods is the Pinner reaction, where a nitrile (4-ethoxybenzonitrile) reacts with an alcohol in the presence of a strong acid like HCl to form an imidate salt, which is then treated with ammonia to yield the amidine.
Alternative methods for amidine synthesis include:
From Amides: Dehydration of amides followed by reaction with an amine.
From Thioamides: Reaction of a thioamide (e.g., 4-ethoxythiobenzamide) with an amine in the presence of a coupling agent.
Directly from Nitriles: Reaction of nitriles with ammonia or amines, which can be catalyzed by various reagents, including mercaptocarboxylic acids. google.com
The choice of method depends on the availability of starting materials and the desired scale of the reaction. For 4-ethoxyphenyl amidine, the conversion from 4-ethoxybenzonitrile is a common and efficient approach.
Table 1: Common Synthetic Routes to Amidine Precursors
| Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Nitrile (R-CN) | Alcohol, HCl; then NH₃ | Imidate Salt | Amidine (R-C(=NH)NH₂) | organic-chemistry.org |
| Amide (R-CONH₂) | Dehydrating agent; then Amine | - | Amidine | semanticscholar.org |
| Thioamide (R-CSNH₂) | Amine, Coupling Agent | - | Amidine | semanticscholar.org |
| Nitrile (R-CN) | Ammonia, Mercaptocarboxylic acid | - | Amidine | google.com |
Ring-Closure Reactions for 1,2,4-Thiadiazole Formation
The construction of the 5-amino-1,2,4-thiadiazole ring from an amidine precursor can be achieved through several oxidative cyclization strategies. These methods typically involve the reaction of the amidine with a sulfur-containing reagent to form an intermediate that undergoes an intramolecular N-S bond formation.
A prevalent method involves the reaction of an amidine, such as 4-ethoxyphenyl amidine, with an isothiocyanate. This forms an imidoyl thiourea (B124793) intermediate. Subsequent oxidative cyclization, promoted by an oxidizing agent, leads to the formation of the 3-substituted-5-amino-1,2,4-thiadiazole. organic-chemistry.orgresearchgate.net Various oxidants can be employed for this transformation, including iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), and copper catalysts in the presence of oxygen. organic-chemistry.orgrsc.org
Key synthetic strategies for the 1,2,4-thiadiazole ring include:
Iodine-Mediated Oxidative Cyclization: This metal-free method utilizes iodine to promote the formation of C-N and N-S bonds in water, offering an environmentally benign route. organic-chemistry.org
PIFA-Mediated Synthesis: Phenyliodine(III) bis(trifluoroacetate) can efficiently mediate the oxidative intramolecular S-N bond formation in imidoyl thioureas, often resulting in high yields and short reaction times. rsc.org
Electrochemical Synthesis: An electro-oxidative approach allows for the intramolecular dehydrogenative N-S bond formation from imidoyl thioureas under catalyst- and external oxidant-free conditions. organic-chemistry.org
Copper-Catalyzed Oxidative Annulation: A copper/O₂ catalytic system can be used for the oxidative annulation of amidines with isothiocyanates to produce 5-amino-substituted 1,2,4-thiadiazole derivatives. rsc.org
Reaction with Elemental Sulfur: In some protocols, amidines can react with elemental sulfur in the presence of a base and an oxidant like air to form 5-amino-1,2,4-thiadiazoles. organic-chemistry.org
Table 2: Selected Ring-Closure Methodologies for 5-Amino-1,2,4-Thiadiazoles
| Amidine Substrate | Reagents | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Imidoyl Thiourea | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, short reaction time, high yield (70-87%) | 3-Substituted-5-arylamino-1,2,4-thiadiazole | rsc.org |
| Amidine/Isothiocyanate | Cu Catalyst, O₂ | Catalytic system for C-N/N-S bond formation | 5-Amino/imino-substituted 1,2,4-thiadiazole | rsc.org |
| Imidoyl Thiourea | Electrochemical Oxidation | Catalyst- and oxidant-free, moderate conditions | 3-Substituted-5-amino-1,2,4-thiadiazole | organic-chemistry.orgrsc.org |
| Amidine/Isothiocyanate | I₂, H₂O | Metal-free, environmentally benign | 3-Substituted-5-amino-1,2,4-thiadiazole | organic-chemistry.org |
Derivatization and Functionalization of the this compound Scaffold
The synthesized this compound contains a reactive primary amino group at the 5-position, which serves as a key handle for further chemical modifications and the development of new derivatives.
Modifications at the 5-Amino Group
The nucleophilicity of the 5-amino group allows for a variety of electrophilic substitution reactions. Standard functionalization reactions include acylation, alkylation, sulfonylation, and the formation of Schiff bases (imines).
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Formation of Schiff Bases: Condensation with various aldehydes or ketones, often under acidic catalysis, yields the corresponding imine derivatives. This reaction is a common strategy for introducing diverse structural motifs.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.
These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the fine-tuning of the molecule's physicochemical and biological properties.
Substituent Effects on Synthetic Efficiency and Regioselectivity
The electronic nature of substituents on the aromatic ring of the starting materials can influence the efficiency and outcome of the synthetic reactions. The 4-ethoxy group on the phenyl ring at the 3-position of the thiadiazole is an electron-donating group (EDG) due to the +M (mesomeric) effect of the oxygen atom.
In the context of 1,2,4-thiadiazole synthesis, the electronic effect of such substituents can be variable. For instance, in the DDQ-mediated oxidative dimerization of aryl thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles, it was observed that both electron-donating and electron-withdrawing groups on the aryl ring exhibited strong reactivity, suggesting a negligible electronic effect on the reaction efficiency in that specific pathway. rsc.org
However, in other reaction mechanisms, an electron-donating group like ethoxy can enhance the nucleophilicity of the amidine nitrogen atoms, potentially accelerating the initial steps of reactions involving electrophiles. Conversely, it might also influence the oxidation potential of intermediates in oxidative cyclization steps. The precise impact often depends on the specific reaction mechanism, the reagents used, and the reaction conditions. For regioselective reactions, the presence and position of such substituents are critical, although for the synthesis of this compound, the primary regiochemical outcome is determined by the nature of the chosen synthetic route that selectively builds the 1,2,4-thiadiazole isomer.
Advanced Spectroscopic Characterization Techniques in Thiadiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic protons of the phenyl ring, and the amine protons.
The ethoxy group would show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The aromatic protons on the 4-ethoxyphenyl ring would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethoxy) | ~ 1.4 | Triplet | ~ 7.0 |
| -CH₂- (ethoxy) | ~ 4.1 | Quartet | ~ 7.0 |
| Ar-H (ortho to ethoxy) | ~ 7.0 | Doublet | ~ 8.8 |
| Ar-H (meta to ethoxy) | ~ 7.9 | Doublet | ~ 8.8 |
| -NH₂ | Variable (e.g., ~ 5.0 - 8.0) | Broad Singlet | N/A |
Note: This is a hypothetical representation of expected ¹H NMR data.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the ethoxy group, the six carbons of the phenyl ring (with four distinct signals due to symmetry), and the two carbons of the 1,2,4-thiadiazole (B1232254) ring. The chemical shifts of the thiadiazole ring carbons would be in the characteristic downfield region for heterocyclic aromatic carbons.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~ 15 |
| -CH₂- (ethoxy) | ~ 64 |
| Ar-C (ipso to ethoxy) | ~ 160 |
| Ar-CH (ortho to ethoxy) | ~ 115 |
| Ar-CH (meta to ethoxy) | ~ 130 |
| Ar-C (ipso to thiadiazole) | ~ 125 |
| C3 (thiadiazole) | ~ 170 |
| C5 (thiadiazole) | ~ 185 |
Note: This is a hypothetical representation of expected ¹³C NMR data.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the coupled protons of the ethoxy group and within the aromatic spin system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. Due to the lack of experimental data in the searched literature, a detailed analysis of 2D NMR for this specific compound cannot be provided.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Thiadiazole) | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether) | 1200 - 1300 |
Note: This table represents expected ranges for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion, such as the ethoxy group or parts of the thiadiazole ring. Without experimental data, a specific fragmentation pathway cannot be detailed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic phenyl and thiadiazole rings. The presence of the conjugated system would result in absorption maxima (λmax) in the UV region. The exact position of these maxima would be influenced by the solvent and the electronic nature of the substituents. However, no specific experimental UV-Vis data for this compound was found in the searched literature.
Theoretical and Computational Investigations of 3 4 Ethoxyphenyl 1,2,4 Thiadiazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations for analogs of 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine, such as other substituted 1,3,4-thiadiazole (B1197879) derivatives, have been performed using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to predict their molecular geometry, vibrational frequencies, and electronic properties. sapub.orgacs.orgresearchgate.net These studies provide a framework for understanding the fundamental quantum chemical characteristics of the target molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In studies of similar 1,3,4-thiadiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiadiazole ring and the amino group, while the LUMO is typically distributed over the phenyl ring and the thiadiazole core. sapub.org For this compound, it can be inferred that the HOMO would be concentrated on the 1,2,4-thiadiazole (B1232254) ring and the exocyclic amine, which act as electron-donating moieties. The LUMO is expected to be located on the thiadiazole ring and the 4-ethoxyphenyl group. An intramolecular charge transfer from the amino and thiadiazole parts to the phenyl ring is therefore plausible upon electronic excitation. sapub.org
The HOMO-LUMO energy gap for related thiadiazole compounds has been calculated to be in a range that suggests significant chemical reactivity and potential biological activity. sapub.org The introduction of an ethoxy group, being an electron-donating group, on the phenyl ring is anticipated to slightly increase the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted phenyl analog, thereby enhancing its reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (based on analogs)
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the 1,2,4-thiadiazole ring and the 5-amino group. |
| LUMO Localization | Distributed over the 1,2,4-thiadiazole ring and the 4-ethoxyphenyl moiety. |
| HOMO-LUMO Energy Gap | Expected to be in a range indicative of a reactive molecule with potential bioactivity. |
| Effect of Ethoxy Group | Likely increases the HOMO energy, potentially narrowing the energy gap. |
Reactivity descriptors derived from DFT, such as Fukui functions and Mulliken charge populations, help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgedu.krd For related aminothiadiazole structures, the nitrogen atoms of the thiadiazole ring and the exocyclic amino group are typically identified as potential sites for electrophilic attack due to their higher negative charge and lone pair availability. researchgate.net
Conversely, the carbon atoms of the thiadiazole ring are often predicted to be susceptible to nucleophilic attack. The analysis of Fukui functions for analogous systems confirms these general reactivity patterns. semanticscholar.org In the case of this compound, the nitrogen atoms of the 1,2,4-thiadiazole ring and the amino nitrogen are expected to be the primary sites for interactions with electrophiles. The ethoxy group on the phenyl ring would further enhance the electron density of the aromatic system, influencing its reactivity.
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the phenyl ring to the thiadiazole ring and the ethoxy group to the phenyl ring. Conformational analysis of similar molecules, such as 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, has been performed by scanning the potential energy surface through variation of the relevant dihedral angles to identify the most stable conformers. researchgate.net
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques are invaluable for predicting how a molecule might interact with biological macromolecules and for understanding its dynamic behavior in a biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on closely related thiadiazole derivatives have demonstrated their potential as inhibitors of various enzymes and receptors. For instance, 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been investigated as selective antagonists for human adenosine (B11128) A3 receptors. nih.gov
In these docking studies, the thiadiazole core and its substituents form key interactions with the amino acid residues in the binding pocket of the target protein. nih.gov For this compound, it is plausible that the amino group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond donors and acceptors, respectively. The 4-ethoxyphenyl group can engage in hydrophobic and van der Waals interactions within the binding site. The ethoxy group, being slightly larger and more lipophilic than a methoxy (B1213986) group, may lead to altered or enhanced hydrophobic interactions compared to its methoxy analog.
Table 2: Predicted Ligand-Target Interactions for this compound (based on analogs)
| Molecular Feature | Predicted Interaction Type | Potential Interacting Residues (Example) |
|---|---|---|
| 5-Amino Group | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |
| Thiadiazole Nitrogens | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| 4-Ethoxyphenyl Ring | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Ethoxy Group Oxygen | Hydrogen Bond Acceptor | Serine, Threonine |
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, including the stability of a ligand-protein complex and the conformational changes that may occur upon binding. While specific MD simulation data for this compound is not available, the general methodology would involve placing the docked ligand-protein complex in a simulated physiological environment (water, ions) and observing its dynamics over time.
Such simulations on analogous systems would typically assess the stability of the binding pose predicted by docking, analyze the persistence of key intermolecular interactions (like hydrogen bonds), and explore the conformational flexibility of both the ligand and the protein's binding site. The results would help to validate the docking results and provide a more dynamic picture of the binding event.
Structure-Activity Relationship (SAR) Studies: Theoretical Frameworks and Predictive Models
Theoretical and computational investigations are pivotal in modern drug discovery, providing deep insights into the interactions between a ligand and its biological target. For derivatives of the 1,2,4-thiadiazole scaffold, including this compound, these studies help to elucidate the structural requirements for biological activity and to guide the design of more potent and selective molecules. Structure-Activity Relationship (SAR) studies, supported by computational models, map the relationship between a molecule's chemical structure and its biological effect.
Computational Approaches to SAR
Computational chemistry offers a powerful toolkit for predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level. These methods are broadly used to analyze and predict the SAR of heterocyclic compounds like 1,2,4-thiadiazoles. Key approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For thiadiazole derivatives, docking studies have been instrumental in identifying crucial interactions within the active sites of various enzymes and receptors. For instance, studies on similar 1,3,4-thiadiazole derivatives targeting VEGFR-2 have shown that the thiadiazole core and its substituents can form key hydrogen bonds and electrostatic interactions with amino acid residues like Glu883, Asp1044, and Cys917. rsc.org The 5-amino group and the nitrogen atoms of the 1,2,4-thiadiazole ring in this compound are potential hydrogen bond donors and acceptors, while the ethoxyphenyl group can engage in hydrophobic or π-π stacking interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By analyzing a set of known molecules, these models can predict the activity of new, untested compounds. For thiadiazole analogs, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) are correlated with biological outcomes like inhibitory concentrations (IC₅₀).
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing its stability. For promising candidates identified through molecular docking, MD simulations can validate the binding mode and evaluate the stability of the key interactions observed, offering a more realistic representation of the physiological environment. rsc.org
The table below summarizes computational techniques applied in the study of thiadiazole derivatives.
Table 1: Computational Techniques in Thiadiazole SAR Studies
| Computational Technique | Application in Drug Design | Insights Gained for Thiadiazole Derivatives |
|---|---|---|
| Molecular Docking | Predicts binding conformation and affinity of a ligand within a target's active site. | Identifies key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the thiadiazole core, its substituents, and receptor residues. rsc.orghumanjournals.com |
| QSAR | Develops predictive models for biological activity based on physicochemical properties. | Correlates properties like lipophilicity and electronic distribution of substituents with activity, guiding the selection of optimal functional groups. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defines the spatial requirements for features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers necessary for target recognition. |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses the stability of the docked conformation and the persistence of key intermolecular interactions. rsc.org |
| Density Functional Theory (DFT) | Calculates electronic structure, molecular geometry, and vibrational frequencies. nih.gov | Provides insights into molecular orbital energies (HOMO/LUMO), electrostatic potential, and reactivity, which can be used as descriptors in QSAR. researchgate.net |
Ligand-Based and Structure-Based Design Principles
The design of novel therapeutic agents based on the 1,2,4-thiadiazole scaffold can be approached through two distinct, yet complementary, computational strategies: ligand-based and structure-based design. humanjournals.com The choice of method is primarily determined by the availability of 3D structural information for the biological target.
Ligand-Based Design: When the three-dimensional structure of the target protein is unknown, ligand-based methods are employed. These approaches rely on the analysis of a set of molecules known to be active against the target. The principle is that molecules with similar structures are likely to have similar biological activities.
For this compound, a ligand-based approach would involve comparing it to structurally similar compounds with known activities. For example, extensive SAR studies have been conducted on 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as adenosine A₃ receptor antagonists. nih.gov These studies revealed that:
The presence of a methoxy group at the 4-position of the phenyl ring significantly enhances binding affinity and selectivity. nih.gov This suggests that the ethoxy group in the title compound likely serves a similar role, acting as a hydrogen bond acceptor and contributing to favorable interactions within a hydrophobic pocket.
N-acylation of the 5-amino group can dramatically increase binding affinity, indicating that this position is a critical point for modification to modulate activity. nih.gov
From such data, a pharmacophore model can be constructed, defining the essential chemical features and their spatial arrangement required for activity.
Structure-Based Design: This approach is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. It involves designing ligands that fit into the target's binding site with high affinity and specificity.
Molecular docking is the cornerstone of structure-based drug design. humanjournals.com In the context of this compound, a structure-based design process would involve docking the compound into the active site of a known target. The analysis would focus on identifying key interactions that stabilize the complex.
The table below outlines the principles of these design strategies as they apply to thiadiazole derivatives.
Table 2: Drug Design Principles for Thiadiazole Derivatives
| Design Principle | Basis | Key Methodologies | Application to this compound |
|---|---|---|---|
| Ligand-Based Design | Information derived from a set of known active ligands. | Pharmacophore modeling, 3D-QSAR, shape similarity. | - The ethoxyphenyl group is likely a key hydrophobic/aromatic feature. - The 5-amino group is a potential hydrogen bond donor. - The thiadiazole ring acts as a central scaffold and potential H-bond acceptor. |
| Structure-Based Design | Knowledge of the 3D structure of the biological target. | Molecular docking, de novo design, fragment-based design. | - Docking into a target active site to predict binding mode. - The amino group can form H-bonds with backbone carbonyls or acidic residues (e.g., Asp, Glu). - The ethoxy group can fit into hydrophobic sub-pockets. |
Through these computational frameworks, researchers can rationally modify the structure of this compound to optimize its pharmacological profile, enhancing potency, selectivity, and other drug-like properties.
Investigation of Molecular Interactions and Biochemical Pathway Modulation by Thiadiazole Scaffolds
Mechanistic Studies of Adenosine (B11128) Receptor Interactions
Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are crucial regulators of numerous physiological functions. The A3 adenosine receptor subtype, in particular, has emerged as a therapeutic target for conditions such as inflammation, cancer, and glaucoma. Thiadiazole derivatives have been identified as potent and selective antagonists for the human A3 adenosine receptor.
Molecular modeling and receptor docking studies on compounds structurally analogous to 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine have provided insights into the mechanism of A3 receptor antagonism. For instance, investigations into N-[3-(4-methoxyphenyl)- mdpi.comnih.govnih.govthiadiazol-5-yl]-acetamide, a closely related derivative, suggest specific binding mechanisms within the receptor's binding pocket. mdpi.com Theoretical models propose that the thiadiazole core acts as a scaffold, positioning the substituted phenyl ring and the amine group for optimal interaction with key residues. The electronic nature of the substituents on the phenyl ring is thought to play a significant role in the binding affinity for the A3 receptor. nih.gov The models indicate that the 1,2,4-thiadiazole (B1232254) ring system, combined with appropriate substitutions, can achieve high potency and selectivity, with some derivatives exhibiting subnanomolar affinity (Kᵢ values). mdpi.com
Structure-based approaches have been employed to understand the interactions between thiadiazole antagonists and the adenosine A3 receptor binding site. These studies reveal the importance of specific structural features for high-affinity binding. The phenyl group, substituted at the para-position (as with the ethoxy group in the subject compound), is believed to occupy a hydrophobic pocket within the receptor. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that substitutions at this position can significantly influence binding affinity and selectivity. For instance, a methoxy (B1213986) group in this position has been shown to greatly increase binding affinity for human A3 receptors. mdpi.com The amine group at position 5 of the thiadiazole ring is also critical, with N-acyl substitutions further enhancing potency. mdpi.com These findings suggest a defined steric and electronic environment within the A3 receptor's binding site that can be effectively targeted by appropriately substituted 1,2,4-thiadiazole scaffolds.
| Compound Analog | Receptor Target | Binding Affinity (Kᵢ) |
| N-(3-Phenyl- mdpi.comnih.govnih.govthiadiazol-5-yl)-acetamide | Human A3 Adenosine Receptor | 2.3 nM mdpi.com |
| N-[3-(4-methoxyphenyl)- mdpi.comnih.govnih.govthiadiazol-5-yl]-acetamide | Human A3 Adenosine Receptor | 0.79 nM mdpi.com |
| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Human A3 Adenosine Receptor | 82 nM nih.gov |
Exploration of Enzymatic Target Modulation
The thiadiazole scaffold is a versatile inhibitor of various enzymes critical to cellular function and disease progression. Its derivatives have been extensively studied for their ability to modulate the activity of carbonic anhydrases and bacterial topoisomerases.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Thiadiazole derivatives are known to act as effective carbonic anhydrase inhibitors. researchgate.netnih.gov The primary mechanism of inhibition involves the coordination of the thiadiazole's sulfonamide or thiol group to the zinc ion located in the active site of the enzyme. researchgate.net This interaction displaces or prevents the binding of a water molecule, which is essential for the catalytic cycle. While many CA inhibitors are sulfonamide-based, heterocyclic thiols have also demonstrated significant inhibitory activity, particularly against the hCA I isozyme. researchgate.net Thiadiazoles have shown varying degrees of inhibition against different CA isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. researchgate.net
| Thiadiazole Derivative Class | Target Isozyme | Inhibition Constant (Kᵢ) Range |
| 1,3,4-Thiadiazole-thiols | hCA I | 97 nM - 548 µM researchgate.net |
| 1,3,4-Thiadiazole-thiols | hCA II | 7.9 µM - 618 µM researchgate.net |
| 1,3,4-Thiadiazole-thiols | hCA IX | 9.3 µM - 772 µM researchgate.net |
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. There is growing interest in thiadiazole derivatives as potential inhibitors of these enzymes. nih.gov Research on various thiadiazole-containing compounds has shown that they can inhibit the function of DNA gyrase and/or topoisomerase IV, thereby interfering with bacterial DNA replication and leading to cell death. mdpi.comresearchgate.net For example, certain thiourea (B124793) derivatives incorporating a thiadiazole moiety have demonstrated inhibitory activity against E. coli DNA gyrase and topoisomerase IV. mdpi.com The proposed mechanism involves the binding of these compounds to the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV, preventing the conformational changes necessary for enzyme function. nih.gov While direct studies on this compound are limited, the broader class of thiadiazoles represents a promising scaffold for the development of novel inhibitors targeting these bacterial enzymes.
Antioxidative Mechanism Elucidation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Thiadiazole derivatives have been investigated for their antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov
The proposed mechanism for the antioxidative action of thiadiazole scaffolds involves the donation of a hydrogen atom or an electron from the molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction. The heterocyclic nature of the thiadiazole ring, with its sulfur and nitrogen atoms, contributes to its electronic properties and its ability to participate in these redox reactions. nih.gov Studies on various substituted 1,3,4-thiadiazoles have demonstrated significant radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov The specific substituents on the thiadiazole ring can greatly influence the antioxidant capacity of the molecule.
Radical Scavenging Pathways: Sequential Proton Loss Electron Transfer (SPLET) and Single Electron Transfer followed by Proton Transfer (SET-PT)
The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous diseases. The primary mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). While direct experimental data on the radical scavenging pathways of this compound are not extensively documented, its structural features—notably the amino group and the ethoxyphenyl moiety—suggest a capacity for antioxidant activity.
The SET-PT mechanism involves the transfer of an electron from the antioxidant molecule to a radical, forming a radical cation, which then deprotonates. The feasibility of this pathway is assessed by the ionization potential (IP) and proton dissociation enthalpy (PDE). A lower IP facilitates the initial electron donation.
The SPLET mechanism is a two-step process where the antioxidant first loses a proton to form an anion, which then donates an electron to the radical. This pathway is governed by the proton affinity (PA) and electron transfer enthalpy (ETE). The presence of the amino group (-NH2) on the thiadiazole ring could be crucial for this mechanism, as the nitrogen atom can readily lose a proton. The ethoxyphenyl group may also influence the electronic environment of the molecule, affecting its ability to donate electrons.
For analogous aminothiazole derivatives, mechanistic studies have shown that they can effectively scavenge peroxyl radicals, with the initial radical formation on a nitrogen atom potentially transferring to the sulfur atom, highlighting the role of the entire heterocyclic system in stabilizing the radical species. bohrium.comresearchgate.net
Computational Analysis of Antioxidant Potential
Computational chemistry provides powerful tools to predict and analyze the antioxidant potential of molecules like this compound. Density Functional Theory (DFT) is commonly employed to calculate key thermodynamic parameters that describe the antioxidant mechanisms. nih.gov
These parameters include:
Bond Dissociation Enthalpy (BDE): Related to the HAT mechanism, a lower BDE for the N-H bond of the amino group indicates easier hydrogen donation.
Ionization Potential (IP): The primary parameter for the SET-PT mechanism.
Proton Affinity (PA): The key parameter for the first step of the SPLET mechanism.
By calculating these values, researchers can predict the most likely pathway through which the compound exerts its antioxidant effects. For instance, studies on other heterocyclic compounds containing phenolic or amino groups have successfully used DFT to elucidate their dominant radical scavenging mechanisms. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies also provides insight into the electron-donating capability of the molecule, a critical factor for antioxidant activity. nih.gov A low HOMO-LUMO energy gap is often correlated with high chemical reactivity and antioxidant potential. nih.gov
| Computational Parameter | Associated Antioxidant Mechanism | Significance for this compound |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower N-H BDE of the amino group suggests favorable H-atom donation. |
| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Lower IP indicates a greater ease of donating an electron to a radical. |
| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Lower PA of the amino group facilitates the initial proton loss step. |
| HOMO-LUMO Energy Gap | General Reactivity | A smaller gap suggests higher reactivity and electron-donating capacity. |
Molecular-Level Insights into Antipathogenic Interactions
Investigation of Bacterial and Fungal Target Engagement
Thiadiazole derivatives are a well-established class of antimicrobial agents. researchgate.net The specific molecular interactions of this compound with bacterial and fungal targets can be elucidated through computational methods like molecular docking. These studies predict the binding affinity and orientation of the compound within the active site of essential microbial enzymes.
Bacterial Targets: A common target for antibacterial agents is DNA gyrase, an enzyme crucial for DNA replication in bacteria. Molecular docking studies on similar 1,3,4-thiadiazole (B1197879) derivatives have demonstrated strong binding affinities to this enzyme, suggesting a potential mechanism of action. ijcrt.org For this compound, the amino group and the nitrogen atoms of the thiadiazole ring could form key hydrogen bonds with amino acid residues in the enzyme's active site, while the ethoxyphenyl group could engage in hydrophobic interactions, thereby inhibiting the enzyme's function. Another potential target is phenylalanyl (Phe)-tRNA synthetase, an essential enzyme in protein biosynthesis. mdpi.com
Fungal Targets: In fungi, a primary target for azole-class antifungals is lanosterol 14α-demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com Docking simulations of thiadiazole derivatives into the active site of CYP51 have shown that the heterocyclic core can interact with the heme group, similar to established azole drugs. nih.gov The this compound molecule could potentially inhibit this enzyme, disrupting ergosterol synthesis and compromising fungal cell membrane integrity. Other potential mechanisms could involve targeting the fungal cell wall or inhibiting other essential enzymes like carbonic anhydrase. nih.gov
| Pathogen Type | Potential Molecular Target | Predicted Interactions for this compound | Potential Outcome |
|---|---|---|---|
| Bacteria | DNA Gyrase | Hydrogen bonding (amino, thiadiazole N atoms), Hydrophobic interactions (ethoxyphenyl group) | Inhibition of DNA replication |
| Bacteria | Phenylalanyl-tRNA synthetase | Binding to active site pocket, interfering with tRNA charging | Inhibition of protein synthesis |
| Fungi | Lanosterol 14α-demethylase (CYP51) | Coordination with heme iron (thiadiazole N atoms), interactions with active site residues | Disruption of ergosterol synthesis |
| Fungi | Cell Wall Synthesis Enzymes | Inhibition of enzymes like β-(1,3)-glucan synthase | Compromised cell wall integrity |
Theoretical Modeling of Antineoplastic Pathway Modulation
The thiadiazole scaffold is present in numerous compounds investigated for anticancer activity. nih.govresearchgate.netresearchgate.net Theoretical modeling helps to predict how this compound might interfere with cancer-related biochemical pathways. These studies often involve molecular docking and quantitative structure-activity relationship (QSAR) analyses to identify potential protein targets and predict biological activity. mdpi.com
A key mechanism for many anticancer drugs is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. researchgate.net The progression of cancer cells is often linked to dysregulated CDK activity. Theoretical modeling of other thiadiazole derivatives has suggested that they can act as CDK inhibitors. researchgate.net Docking simulations could reveal that this compound fits into the ATP-binding pocket of a CDK, forming hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket, thereby blocking the kinase's activity and causing cell cycle arrest. mdpi.com
Another critical pathway in cancer is apoptosis, or programmed cell death. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Computational studies on related 1,3,4-thiadiazoles have shown potential interactions with key apoptotic proteins like caspases and members of the Bcl-2 family. mdpi.commdpi.com Theoretical models could predict that this compound might bind to and modulate the activity of these proteins, shifting the balance towards apoptosis and leading to the death of cancer cells. Quantum-chemical calculations have also been used to understand the structure-activity relationship and potential interaction sites of aminothiadiazole derivatives with biological receptors. nih.gov
| Antineoplastic Pathway | Potential Protein Target | Predicted Mechanism of Modulation |
|---|---|---|
| Cell Cycle Regulation | Cyclin-Dependent Kinases (e.g., CDK2, CDK7) | Competitive inhibition at the ATP-binding site, leading to G1 or G2/M phase arrest. |
| Apoptosis (Programmed Cell Death) | Caspases (e.g., Caspase-3, Caspase-8), Bcl-2 family proteins | Activation of executioner caspases or inhibition of anti-apoptotic proteins. |
| Signal Transduction | Tyrosine Kinases (e.g., EGFR) | Inhibition of kinase activity, blocking downstream signaling pathways for proliferation and survival. |
| Cytoskeletal Dynamics | Tubulin | Binding to tubulin, inhibiting microtubule polymerization and disrupting mitosis. |
Future Research Directions and Emerging Applications
Development of Novel Derivatization Strategies
The structural versatility of the 1,2,4-thiadiazole (B1232254) scaffold provides fertile ground for medicinal chemists to generate extensive libraries of new chemical entities. researchgate.netresearchgate.net Future derivatization strategies for 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine will be crucial for optimizing its pharmacological profile. These strategies can be systematically applied to explore the structure-activity relationships (SAR) governing its biological effects. nih.govnih.govnih.gov Key areas for modification include the 5-amino group, the ethoxyphenyl moiety, and the core thiadiazole ring itself.
Modification of the 5-Amino Group: The primary amine at the 5-position is a prime target for derivatization. It can be acylated, alkylated, or used as a nucleophile in reactions to introduce diverse functional groups. nih.govjmchemsci.com For instance, forming amide or sulfonamide linkages can introduce new hydrogen bond donors and acceptors, potentially enhancing target affinity and selectivity.
Alterations to the Ethoxyphenyl Ring: The ethoxy group on the phenyl ring can be modified to probe its role in target binding and metabolic stability. Replacing it with other alkoxy groups of varying chain lengths, or with electron-donating or electron-withdrawing groups, could modulate the electronic properties and lipophilicity of the entire molecule. researchgate.net
Advanced Synthetic Methods: Modern synthetic techniques can be employed to create more complex derivatives. nih.gov This includes multicomponent reactions to build novel heterocyclic systems appended to the core structure or using methods like copper-catalyzed cross-coupling to attach diverse aryl or alkyl groups. nih.gov One-pot synthesis methods, perhaps utilizing reagents like polyphosphate ester (PPE), could offer efficient routes to novel analogs. nih.gov
| Modification Site | Proposed Strategy | Rationale | Potential Outcome |
|---|---|---|---|
| 5-Amino Group | Acylation with diverse carboxylic acids or sulfonyl chlorides | Introduce hydrogen bonding functionalities and vary steric bulk. nih.gov | Enhanced target binding affinity and selectivity. |
| 5-Amino Group | Reaction with isocyanates/isothiocyanates | Formation of urea/thiourea (B124793) derivatives. jmchemsci.com | Explore new interaction points within target binding sites. |
| 4-Ethoxyphenyl Group | Substitution of the ethoxy group (e.g., methoxy (B1213986), propoxy, trifluoromethoxy) | Modulate lipophilicity and metabolic stability. | Improved pharmacokinetic properties. |
| Phenyl Ring | Introduction of substituents (e.g., halogens, nitro, cyano groups) | Alter electronic properties and explore new binding interactions. researchgate.net | Modified target affinity and cellular activity. |
| Core Scaffold | Use in multicomponent or coupling reactions | Build larger, more complex molecules efficiently. nih.gov | Discovery of novel compounds with unique pharmacological profiles. |
Advanced Computational Studies for Predictive Modeling
To accelerate the discovery and optimization of derivatives of this compound, advanced computational methods are indispensable. While initial studies often rely on molecular docking, future research should embrace more sophisticated techniques to build robust predictive models of bioactivity and pharmacokinetics.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical correlation between the chemical structures of derivatives and their biological activities. researchgate.netasianpubs.org These models, built using multiple linear regression or artificial neural networks, can guide the design of new compounds with enhanced potency by predicting their activity before synthesis. asianpubs.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. This method allows for the study of conformational changes, the stability of binding poses predicted by docking, and the role of solvent molecules in the binding event, offering a more realistic view of the molecular interactions.
Advanced Binding Affinity Calculations: Techniques such as Free Energy Perturbation (FEP) offer a more accurate prediction of binding affinities compared to standard docking scores. Employing these computationally intensive methods for lead candidates can help prioritize the synthesis of compounds with the highest likelihood of success. acs.org
| Computational Method | Application | Objective | Expected Outcome |
|---|---|---|---|
| QSAR Modeling | Correlate physicochemical properties with biological activity. asianpubs.org | Predict the activity of unsynthesized derivatives. | Rational design of more potent compounds. |
| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the ligand-target complex. | Assess binding stability and identify key dynamic interactions. | A more accurate understanding of the binding mechanism. |
| Free Energy Perturbation (FEP) | Calculate the relative binding free energies between analogs. acs.org | Accurately predict changes in potency upon structural modification. | Prioritization of high-affinity binders for synthesis. |
| ADMET Prediction | In silico modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Identify potential pharmacokinetic liabilities early in development. | Design of derivatives with improved drug-like properties. |
Exploration of Polypharmacology and Multi-Target Ligands
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple targets. youtube.com This approach is particularly relevant for complex multifactorial diseases like cancer. youtube.com The thiadiazole scaffold is known for its ability to interact with a wide range of biological targets, making this compound an interesting candidate for exploration as a multi-target ligand. mdpi.comnih.gov
Future research should aim to deconstruct the target profile of this compound and its derivatives. This involves screening against broad panels of enzymes, receptors, and ion channels to identify potential off-target activities that could be therapeutically beneficial. For example, various thiadiazole derivatives have shown activity against enzymes such as carbonic anhydrases, cyclooxygenases, and various kinases. nih.gov Identifying a dual- or multi-target profile for derivatives of this compound could lead to novel therapeutic strategies with potentially higher efficacy or the ability to overcome drug resistance.
| Potential Target Class | Examples | Therapeutic Rationale |
|---|---|---|
| Protein Kinases | EGFR, c-Met, c-Src/Abl tyrosine kinase nih.govnih.govnih.gov | Targeting multiple signaling pathways involved in cancer cell proliferation and survival. |
| Carbonic Anhydrases (CAs) | CA I, II, IX, XII nih.gov | Potential applications in cancer (targeting tumor-associated isoforms) and other diseases. |
| Cyclooxygenases (COX) | COX-1, COX-2 nih.gov | Development of agents with dual anti-inflammatory and anticancer activity. |
| Other Enzymes | Matrix Metalloproteinases (MMPs), Phosphodiesterases (PDEs) nih.gov | Addressing processes like tumor invasion, metastasis, and inflammation. |
Integration of Cheminformatics and Machine Learning for Compound Discovery
The fields of cheminformatics and machine learning are revolutionizing drug discovery by enabling the analysis of vast chemical datasets to identify promising new drug candidates. nih.govneovarsity.org Applying these tools to the this compound scaffold can significantly accelerate the discovery of novel derivatives with optimized properties.
Machine Learning-Based Virtual Screening: Instead of physically synthesizing and testing large libraries, machine learning models can be trained on existing data to predict the activity of virtual compounds. neovarsity.org These models can rapidly screen millions of potential derivatives of the parent compound to prioritize a smaller, more promising set for synthesis.
De Novo Drug Design: Generative machine learning models, such as recurrent neural networks (RNNs), can design entirely new molecules. mdpi.com By training these models on known active compounds containing the 1,2,4-thiadiazole core, it is possible to generate novel structures that retain the key pharmacophoric features while exploring new chemical space.
Predictive Modeling of Physicochemical Properties: Machine learning algorithms are highly effective at predicting properties like solubility, permeability, and toxicity. neovarsity.org Integrating these predictive models into the design cycle can help ensure that newly designed derivatives of this compound possess favorable "drug-like" characteristics. acs.orgneovarsity.org This data-driven approach allows researchers to make more informed decisions, reducing the time and cost associated with bringing a new drug to market. nih.gov
| Technique | Application | Goal |
|---|---|---|
| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries of thiadiazole derivatives against a specific target. | Identify novel hit compounds computationally. neovarsity.org |
| Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs) | De novo design of novel molecules based on the thiadiazole scaffold. mdpi.com | Explore new chemical space and generate patentable structures. |
| Predictive ADMET Modeling | Building models to forecast pharmacokinetic and toxicity profiles. | Prioritize compounds with higher chances of clinical success. neovarsity.org |
| Automated SAR Analysis | Use algorithms to automatically extract structure-activity relationships from screening data. | Rapidly identify key structural motifs responsible for activity. nih.gov |
Q & A
Basic: What synthetic methodologies are recommended for 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine, and what parameters critically influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the cyclization of thiourea derivatives with appropriate electrophiles. For example:
- Step 1: React 4-ethoxyphenyl isothiocyanate with aminothiadiazole precursors under basic conditions (e.g., KOH in ethanol) to form intermediate thiols .
- Step 2: Optimize stoichiometry (1:1.2 molar ratio of electrophile to nucleophile) to minimize side products like disulfides .
- Critical Parameters:
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays: Replicate studies under identical conditions (e.g., MIC assays at pH 7.4 for antimicrobial activity) .
- SAR Analysis: Compare substituent effects (e.g., replacing ethoxy with methoxy reduces logP, altering membrane permeability) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like fungal CYP51 .
Advanced: What strategies optimize substitution patterns for enhanced target selectivity?
Methodological Answer:
- Electron-Withdrawing Groups: Introduce -CF at position 5 to improve binding to hydrophobic enzyme pockets (e.g., triazole analogs show 10× higher IC against Candida spp.) .
- Steric Effects: Bulky tert-butyl groups at the phenyl ring reduce off-target interactions (observed in triazole derivatives) .
- Probing Reactivity: Use click chemistry (azide-alkyne cycloaddition) to generate libraries for high-throughput screening .
Basic: What are key solubility and stability considerations for experimental protocols?
Methodological Answer:
- Solubility:
- Stability:
Advanced: How to design SAR studies for derivatives?
Methodological Answer:
- Core Modifications:
- Functional Group Additions:
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity Mitigation:
- Environmental Precautions:
Advanced: How to validate synthetic intermediates using spectroscopic data?
Methodological Answer:
- Intermediate Characterization:
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to model transition states for nucleophilic substitutions (B3LYP/6-31G* basis set) .
- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Basic: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
